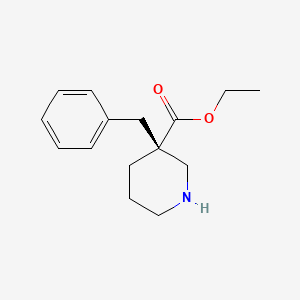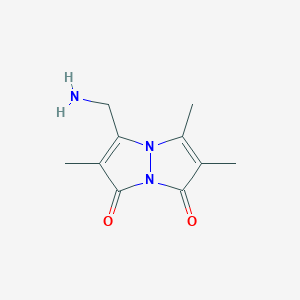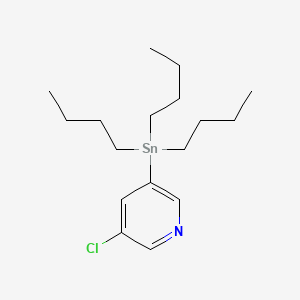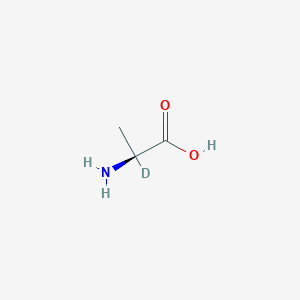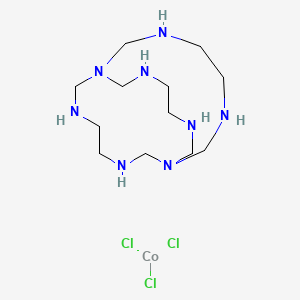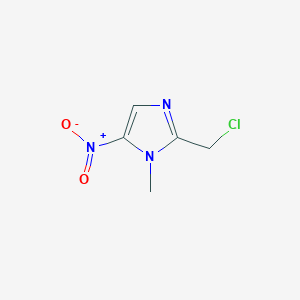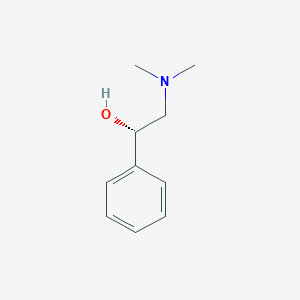
(S)-2-Dimethylamino-1-phenylethanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry
(S)-2-Dimethylamino-1-phenylethanol has been utilized in the synthesis of organometallic complexes. One study reports the selective ortho mercuration of tricarbonylchromium derivatives of this compound, leading to the formation of ortho-mercurated and palladated complexes. These complexes have been used to explore stereochemical properties and reactions, providing insights into the mechanisms of organometallic reactions and the potential for creating new materials with specific optical or electronic properties (Berger et al., 2001).
Material Science
In the field of materials science, (S)-2-Dimethylamino-1-phenylethanol derivatives have been investigated for their role in the development of novel materials. For instance, its derivatives have been incorporated into poly(2,6-dimethyl-1,4-phenylene oxide) to obtain membranes with high conductivity and low water uptake, showing potential for applications in fuel cells and other membrane technologies (Qing Li et al., 2014).
Photophysics and Photochemistry
The compound has been involved in studies related to its optical properties. Research has demonstrated its use in the synthesis of organic nanoparticles, where it contributed to the understanding of size effects on optical properties. This work has implications for the design of new materials for optoelectronic applications, including light-emitting diodes and photovoltaic cells (Hong-Bing Fu and J. Yao, 2001).
Nanotechnology and Electroluminescence
Further applications in nanotechnology and electroluminescence involve the synthesis of alternating copolymers based on polyfluorene derivatives, incorporating (S)-2-Dimethylamino-1-phenylethanol for the development of blue-emitting conjugated polyelectrolytes. These materials show promise for use in electroluminescent devices, offering insights into the relationship between structure and function in organic electronics (F. Huang et al., 2004).
Sensor Technology
(S)-2-Dimethylamino-1-phenylethanol derivatives have also been explored for their potential in sensor technology. Studies show the synthesis of novel chalcone derivative compounds with this component, revealing their third-order nonlinear optical properties and suggesting applications as optical sensors and limiters for environmental and biological monitoring (K. Rahulan et al., 2014).
Eigenschaften
IUPAC Name |
(1S)-2-(dimethylamino)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(2)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKFNSSCQOYPRM-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448409 | |
| Record name | AG-E-60862 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Dimethylamino-1-phenylethanol | |
CAS RN |
2202-69-9 | |
| Record name | AG-E-60862 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



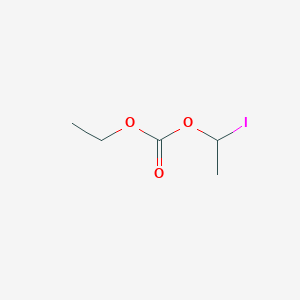
![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1600621.png)
![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1600622.png)
